4-(Dimethylphosphoryl)thiophene-2-carboxylicacidhydrochloride
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Overview
Description
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₉O₃PS·HCl and a molecular weight of 240.65 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride typically involves the reaction of thiophene derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The thiophene ring provides a stable framework for these interactions, while the carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
4-(Dimethylphosphoryl)benzoic acid: Contains a benzene ring instead of a thiophene ring, leading to variations in electronic properties and reactivity.
Dimethylphosphoryl acetic acid: Has a simpler structure with an acetic acid backbone, affecting its chemical behavior.
Uniqueness
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is unique due to the combination of the thiophene ring and the dimethylphosphoryl group. This structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H10ClO3PS |
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Molecular Weight |
240.64 g/mol |
IUPAC Name |
4-dimethylphosphorylthiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9O3PS.ClH/c1-11(2,10)5-3-6(7(8)9)12-4-5;/h3-4H,1-2H3,(H,8,9);1H |
InChI Key |
FFPRLGJNGJWIEG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CSC(=C1)C(=O)O.Cl |
Origin of Product |
United States |
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